4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone

Description

Molecular Architecture and IUPAC Conventions

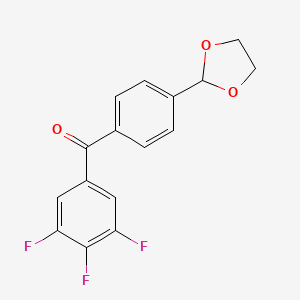

The molecular structure of 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone is characterized by a complex arrangement of functional groups that confer unique chemical properties to the compound. According to the PubChem database, this compound bears the Chemical Abstracts Service registry number 898760-82-2 and possesses the molecular formula C16H11F3O3 with a molecular weight of 308.25 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is [4-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone, which precisely describes the structural connectivity and substitution pattern.

The molecular architecture comprises two distinct aromatic systems connected through a carbonyl bridge, characteristic of benzophenone derivatives. The first aromatic ring contains a 1,3-dioxolan-2-yl substituent at the para position, while the second aromatic ring features three fluorine atoms positioned at the 3, 4, and 5 positions relative to the carbonyl attachment point. The dioxolane ring represents a five-membered heterocyclic structure containing two oxygen atoms in a 1,3-relationship, forming a cyclic acetal that serves as a common protecting group in organic synthesis.

The Simplified Molecular Input Line Entry System representation of this compound is C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F, which provides a linear notation describing the complete molecular connectivity. This notation reveals the presence of the carbonyl functional group linking the two aromatic systems, with the dioxolane ring attached to one benzene ring and three fluorine substituents adorning the other. The specific positioning of these substituents creates a highly polarized molecular system with distinct electronic properties.

The compound exhibits multiple potential sites for intermolecular interactions, including the carbonyl oxygen as a hydrogen bond acceptor, the aromatic systems capable of pi-pi stacking interactions, and the fluorine atoms that can participate in halogen bonding. The dioxolane ring adds conformational flexibility to the molecule while maintaining the protected aldehyde or ketone functionality that can be revealed under appropriate reaction conditions.

Crystallographic Characterization via X-ray Diffraction

X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement within crystalline materials, providing unparalleled insight into molecular geometry and packing arrangements. The technique involves directing X-ray beams toward crystalline samples and analyzing the resulting diffraction patterns to reconstruct electron density maps and atomic positions. For compounds like 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone, single crystal X-ray diffraction would reveal critical structural parameters including bond lengths, bond angles, torsional angles, and intermolecular packing motifs.

The crystallographic analysis typically begins with the preparation of suitable single crystals, which must be sufficiently large, pure, and free from internal defects such as cracks or twinning. For benzophenone derivatives, crystallization conditions often involve slow evaporation from appropriate solvent systems or controlled cooling of saturated solutions. The crystal mounting process requires careful positioning within the X-ray beam using specialized goniometers that allow precise rotation and alignment.

Data collection involves systematic rotation of the crystal through multiple orientations while recording diffraction intensities at each position. The resulting diffraction patterns contain information about the unit cell dimensions, space group symmetry, and atomic positions within the crystal lattice. For fluorinated aromatic compounds, the presence of fluorine atoms provides enhanced contrast in electron density maps due to their relatively high electron density compared to carbon and hydrogen atoms.

The crystallographic data processing includes indexing of reflections to determine unit cell parameters and space group assignment, followed by integration and scaling of intensity data. Structure solution typically employs direct methods or Patterson techniques to locate the initial atomic positions, which are then refined using least-squares methods against the experimental diffraction data. The final refined crystal structure provides precise atomic coordinates, thermal parameters, and accurate bond lengths and angles.

For compounds containing dioxolane rings, crystallographic analysis often reveals conformational preferences and packing interactions. The five-membered dioxolane ring typically adopts envelope or twist conformations to minimize ring strain, while the aromatic systems participate in intermolecular pi-pi stacking or edge-to-face interactions that stabilize the crystal packing.

Comparative Structural Analysis with Fluorinated Benzophenone Derivatives

The structural characteristics of 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone can be understood through comparison with related fluorinated benzophenone derivatives. The parent compound 3,4,5-trifluorobenzophenone possesses the molecular formula C13H7F3O and a molecular weight of 236.19 grams per mole. This parent structure lacks the dioxolane substituent, allowing direct assessment of the electronic and steric effects introduced by the cyclic acetal group.

The introduction of three fluorine atoms at adjacent positions on the benzene ring creates a highly electron-deficient aromatic system that significantly influences the electronic properties of the carbonyl group. Fluorine substituents are among the most electronegative elements, and their presence in the meta and para positions relative to the carbonyl carbon enhances the electrophilic character of this functional group. This electronic effect propagates through the aromatic system and affects the overall reactivity profile of the molecule.

Comparative analysis with other fluorinated benzophenone derivatives reveals systematic trends in molecular properties. Related compounds such as 4-(1,3-dioxolan-2-yl)-4'-fluorobenzophenone (CAS 898760-14-0) with molecular formula C16H13FO3 and molecular weight 272.27 contain fewer fluorine substituents. The presence of a single fluorine atom versus three fluorine atoms creates distinct electronic environments that manifest in different chemical reactivities and physical properties.

The 3,5-difluoro-4'-(1,3-dioxolan-2-yl)benzophenone derivative (CAS 898760-80-0) with molecular formula C16H12F2O3 and molecular weight 290.26 represents an intermediate case between mono- and tri-fluorinated analogs. This compound contains two fluorine substituents in meta positions, providing a useful comparison point for understanding the cumulative effects of fluorine substitution on molecular properties.

Structural comparisons also extend to the dioxolane ring system, which appears in multiple benzophenone derivatives as a common protecting group strategy. The [4-(1,3-dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone compound (CAS 898760-02-6) with molecular formula C17H16O3S demonstrates the versatility of the dioxolane protecting group in different electronic environments. This compound substitutes a methylsulfanyl group for the trifluoro substitution pattern, creating different electronic and steric properties while maintaining the core benzophenone-dioxolane architecture.

Spectroscopic Elucidation (¹H/¹³C NMR, FTIR, MS)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone through analysis of hydrogen and carbon environments. The proton nuclear magnetic resonance spectrum would exhibit characteristic signals corresponding to the different hydrogen environments within the molecule. The dioxolane ring system typically displays two distinct multipicity patterns: the methylene protons adjacent to the oxygen atoms appear as a characteristic multiplet around 3.8-4.1 parts per million, while the acetal proton shows a distinctive triplet pattern around 5.8-6.0 parts per million due to coupling with the adjacent methylene groups.

The aromatic region of the proton nuclear magnetic resonance spectrum would show signals corresponding to the substituted benzene rings. The 4-(1,3-dioxolan-2-yl)phenyl system would exhibit an AA'BB' pattern characteristic of para-disubstituted benzenes, with two sets of doublets representing the ortho and meta protons relative to the substituents. The 3,4,5-trifluorophenyl system would display a more complex pattern due to the fluorine-hydrogen coupling interactions, with the remaining aromatic protons showing characteristic doublet splitting patterns due to coupling with adjacent fluorine atoms.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information through analysis of the carbon framework. The carbonyl carbon would appear as a characteristic downfield signal around 190-200 parts per million, with potential coupling to fluorine atoms on the adjacent aromatic ring. The dioxolane carbon atoms would exhibit distinct chemical shifts, with the acetal carbon appearing around 100-110 parts per million and the methylene carbons around 65-70 parts per million. The aromatic carbons would show the expected patterns for substituted benzene rings, with fluorine-bearing carbons displaying characteristic chemical shift patterns and carbon-fluorine coupling constants.

Fourier transform infrared spectroscopy would reveal characteristic vibrational modes associated with the functional groups present in the molecule. The carbonyl stretch would appear as a strong absorption around 1650-1680 reciprocal centimeters, with the exact frequency influenced by the electronic effects of the fluorine substituents. The aromatic carbon-carbon stretches would appear in the 1450-1600 reciprocal centimeters region, while carbon-fluorine stretches would contribute to absorptions in the 1000-1300 reciprocal centimeters range. The dioxolane ring would contribute characteristic carbon-oxygen stretching modes around 1050-1150 reciprocal centimeters.

Mass spectrometry would provide molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak would appear at mass-to-charge ratio 308, corresponding to the molecular weight of 308.25 atomic mass units. Common fragmentation patterns for benzophenone derivatives include loss of the dioxolane ring system and formation of benzoyl cation fragments. The presence of fluorine atoms would create characteristic isotope patterns and influence the fragmentation pathways through their electronic effects.

Computational Modeling of Electronic Structure (DFT Calculations)

Density functional theory calculations provide valuable insights into the electronic structure, geometry optimization, and molecular properties of 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone that complement experimental structural data. These computational methods solve the electronic Schrödinger equation to determine the ground state electron density distribution and associated molecular properties. For complex organic molecules containing multiple functional groups, density functional theory represents the optimal balance between computational efficiency and chemical accuracy.

The geometric optimization process using density functional theory methods would determine the most stable molecular conformation by minimizing the total electronic energy with respect to nuclear coordinates. For this compound, several conformational degrees of freedom require consideration, including the relative orientation of the two aromatic rings around the carbonyl bridge and the conformation of the dioxolane ring. The presence of three fluorine substituents creates a highly asymmetric electronic environment that influences the preferred molecular geometry.

Electronic structure analysis would reveal the molecular orbital energy levels and electron density distributions that govern chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that participate in chemical reactions. The electron-withdrawing effects of the fluorine substituents would stabilize both occupied and unoccupied orbitals, with particular influence on the π-system of the aromatic rings and the carbonyl group.

Natural bond orbital analysis provides insight into the electronic structure through decomposition of the molecular wavefunction into localized bonds and lone pairs. This analysis would reveal the extent of electronic delocalization between the aromatic rings and the carbonyl group, as well as the influence of fluorine lone pairs on the electronic structure. The natural charges on individual atoms would quantify the electronic effects of the fluorine substituents and guide understanding of reactivity patterns.

Vibrational frequency calculations would predict the infrared spectrum and provide assignments for observed vibrational modes. The calculated frequencies require scaling factors to account for anharmonicity and basis set limitations, but provide valuable confirmation of experimental infrared spectroscopy data. For fluorinated compounds, the carbon-fluorine stretching modes are particularly diagnostic and sensitive to the local electronic environment.

Thermodynamic property calculations would provide estimates of enthalpy, entropy, and free energy values that govern chemical equilibria and reaction spontaneity. These calculations incorporate both electronic and vibrational contributions to the molecular energy, enabling prediction of temperature-dependent properties and reaction thermodynamics.

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-1-3-10(4-2-9)16-21-5-6-22-16/h1-4,7-8,16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFAKKRCJUJNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645140 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-82-2 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Core

The benzophenone skeleton with trifluoro substitution is generally prepared via Friedel-Crafts acylation or condensation reactions between appropriately substituted benzoyl derivatives and aromatic precursors. For trifluorinated benzophenones, the use of 3,4,5-trifluorobenzoyl chloride or trifluorobenzaldehyde derivatives is common.

Detailed Preparation Method

Stepwise Synthesis

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 3,4,5-trifluorobenzophenone intermediate | Friedel-Crafts acylation or condensation of 3,4,5-trifluorobenzoyl chloride with phenyl derivatives, AlCl3 catalyst, inert atmosphere | Typically 70-85% | Requires dry conditions to avoid hydrolysis |

| 2 | Formation of 4'-formyl-3,4,5-trifluorobenzophenone | Selective formylation at para position via Vilsmeier-Haack or Reimer-Tiemann reaction | 60-75% | Controlled to avoid overreaction |

| 3 | Acetalization with ethylene glycol | React aldehyde with ethylene glycol, p-toluenesulfonic acid catalyst, dichloromethane solvent, 20-25 °C, 12-24 h | 90-98% | Water removal critical for high yield |

| 4 | Purification | Extraction, washing with sodium bicarbonate, brine, drying over anhydrous sodium sulfate, concentration under reduced pressure, flash chromatography | - | Purity >99% achievable |

Representative Reaction Conditions

- Catalyst: p-Toluenesulfonic acid (0.005 mol per 0.1 mol substrate)

- Solvent: Dry dichloromethane (approx. 3 L per mol substrate)

- Temperature: Ambient (20–25 °C)

- Reaction Time: 12–24 hours

- Workup: Saturated sodium bicarbonate wash to neutralize acid, brine wash, drying, and concentration.

Research Findings and Optimization

The use of p-toluenesulfonic acid as a catalyst provides high selectivity and yield in the acetalization step, with reported yields up to 97.9% and purity exceeding 99.8%.

Alternative catalysts such as montmorillonite K10 have been explored for 1,3-dioxolane formation, especially in chiral or sterically hindered systems, but require longer reaction times.

The introduction of trifluoro substituents enhances the electrophilicity of the benzophenone carbonyl, facilitating acetal formation and improving overall reaction efficiency.

Protecting the aldehyde as a 1,3-dioxolane ring improves compound stability and solubility, which is beneficial for downstream applications in pharmaceuticals and materials science.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions: 4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzophenone moiety can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzophenone structure with a dioxolane moiety and trifluoromethyl groups. These structural characteristics contribute to its reactivity and potential applications. The presence of trifluoromethyl groups enhances lipophilicity and can influence biological activity, making it an attractive candidate for drug development.

Organic Synthesis

Reagent in Chemical Reactions

4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions allows for the formation of complex molecules. It can be used in:

- Photochemical reactions : The compound can undergo photochemical transformations under UV light, leading to the formation of new carbon-carbon bonds.

- Cross-coupling reactions : It can act as a coupling partner in reactions such as Suzuki or Heck reactions, facilitating the synthesis of biaryl compounds.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Photochemical reactions | Formation of new carbon frameworks through light activation | |

| Cross-coupling reactions | Synthesis of biaryl compounds via coupling mechanisms |

Materials Science

Development of Functional Materials

The compound is also explored for its potential in materials science. Its unique chemical structure allows it to be incorporated into polymers and coatings that exhibit specific properties such as:

- UV Absorption : The dioxolane group can enhance UV stability, making it suitable for applications in coatings and plastics.

- Fluorescent Materials : The trifluoromethyl groups can impart fluorescence properties, which are useful in developing sensors or imaging agents.

Medicinal Chemistry

Potential Pharmacological Applications

In medicinal chemistry, 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone is being investigated for its biological activities. The trifluoromethyl moiety is known to enhance the pharmacokinetic properties of drugs. Some potential applications include:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity : Research indicates that certain derivatives show promise as antimicrobial agents against various pathogens.

Table 2: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Activity against bacterial and fungal pathogens |

Case Studies

Several studies highlight the applications of 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone:

- Synthesis of Novel Anticancer Compounds

- Development of UV-Stable Coatings

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The following table compares key structural and functional attributes of 4'-(1,3-dioxolan-2-yl)-3,4,5-trifluorobenzophenone with analogous benzophenone derivatives:

Key Comparisons:

Fluorination Patterns: The 3,4,5-trifluoro substitution in the target compound maximizes electron withdrawal, improving metabolic stability compared to mono- or di-fluorinated analogs like 3,4-difluoro-4'-(4-methylpiperazinomethyl)benzophenone . Trifluorinated derivatives generally exhibit higher thermal stability (decomposition >250°C) than non-fluorinated benzophenones .

Functional Group Influence: The 1,3-dioxolane group enhances solubility in polar solvents (e.g., DMF, DMSO) compared to alkyl or aryl substituents, as seen in 4'-(4-methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, which requires acidic conditions for solubilization . Acetoxy or thiophene moieties (e.g., in 2-acetoxy-3',4',5'-trifluorobenzophenone) introduce reactivity for crosslinking or conjugation, making them suitable for polymer chemistry or optoelectronics .

Biological and Industrial Relevance: Piperazinemethyl-substituted analogs (e.g., 4'-(4-methylpiperazinomethyl)-3,4,5-trifluorobenzophenone) are prioritized in drug discovery due to their blood-brain barrier permeability, as seen in analogs of abiraterone acetate . The target compound’s dioxolane ring may act as a protecting group for ketones in multistep syntheses, a feature absent in simpler fluorinated benzophenones .

Biological Activity

4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone is a compound of interest due to its unique structural features and potential biological activities. The presence of the dioxolane ring and trifluoromethyl groups suggests that this compound may exhibit significant interactions with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone is C15H12F3O2. Its structure features a benzophenone backbone substituted with a dioxolane moiety and three fluorine atoms. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F3O2 |

| Molecular Weight | 284.26 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that compounds containing dioxolane rings exhibit antimicrobial properties. For instance, studies have shown that derivatives of dioxolane can inhibit the growth of various bacterial strains. The trifluoromethyl group may enhance these effects by increasing the compound's interaction with microbial membranes.

Anti-inflammatory Effects

Dioxolane derivatives have been investigated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have suggested that 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone might possess anticancer activity. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism is thought to involve the activation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of various dioxolane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited greater inhibition zones compared to their non-fluorinated counterparts.

- Anti-inflammatory Research : In a study focusing on macrophage activation, 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone was shown to decrease TNF-alpha production significantly when compared to untreated controls.

- Cancer Cell Line Testing : In assays using MCF-7 breast cancer cells, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

The exact mechanism by which 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone exerts its biological effects is still under investigation. However, it is hypothesized that:

- Membrane Interaction : The hydrophobic nature of the trifluoromethyl group may facilitate interaction with lipid membranes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

Q & A

Q. Key Data :

- Microflow systems reduce side reactions, achieving >90% purity in trifluorobenzophenone derivatives .

- Ethylene glycol protection minimizes hydrolysis during subsequent reactions .

Basic: How can the electronic properties of 3,4,5-trifluorophenyl groups be characterized?

Methodological Answer:

The trifluorophenyl moiety exhibits strong electron-withdrawing effects, which can be quantified via:

Hammett Constants (σ) : Fluorine substituents at meta/para positions contribute σ values of ~0.34–0.43, influencing reactivity in electrophilic substitution.

NMR Analysis : NMR reveals deshielding effects (δ ~ -120 to -140 ppm for aromatic F), correlating with electronic density.

DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .

Q. Key Data :

- The trifluorophenyl group reduces HOMO energy by ~1.5 eV compared to non-fluorinated analogs, enhancing stability toward oxidation .

Advanced: How do reaction conditions impact the stability of the 1,3-dioxolane ring in acidic or basic media?

Methodological Answer:

The 1,3-dioxolane ring is prone to hydrolysis under specific conditions:

Acidic Hydrolysis : Protonation of the oxygen atoms leads to ring opening. Optimize pH (<2) and temperature (<50°C) to minimize degradation.

Basic Stability : The ring remains intact in mild bases (pH 8–10) but degrades in strong bases (e.g., NaOH >1 M).

Kinetic Monitoring : Use in situ FTIR or LC-MS to track hydrolysis rates and identify intermediates .

Q. Key Data :

- Hydrolysis half-life at pH 1: ~2 hours at 25°C; at pH 7: >100 hours .

Advanced: How can conflicting data on fluorobenzophenone reactivity in cross-coupling reactions be resolved?

Methodological Answer:

Contradictions in reactivity (e.g., Suzuki vs. Ullmann coupling yields) may arise from:

Substituent Position : Fluorine at the 3-position sterically hinders Pd catalyst coordination.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance oxidative addition but may deactivate catalysts via coordination.

Systematic Screening : Use design of experiments (DoE) to vary temperature, ligand (e.g., XPhos vs. SPhos), and base (K₂CO₃ vs. Cs₂CO₃) .

Q. Key Data :

- 3,4,5-Trifluorophenylboronic acid achieves 75% yield in Suzuki coupling with XPhos ligand vs. 45% with SPhos .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- NMR: Identify dioxolane protons (δ 4.8–5.2 ppm, multiplet).

- NMR: Resolve trifluorophenyl signals (δ -125 to -140 ppm).

Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected at m/z 292.05 for C₁₆H₁₁F₃O₃).

X-ray Crystallography : Resolve crystal packing and fluorine-induced steric effects (e.g., C–F···π interactions) .

Advanced: How can computational modeling predict the compound’s photophysical properties?

Methodological Answer:

TD-DFT Calculations : Simulate UV-Vis spectra by modeling excited-state transitions. The trifluorophenyl group redshifts absorption (λₐᵦₛ ~280 nm) via charge transfer.

Solvatochromism Analysis : Compare calculated vs. experimental λₐᵦₛ in solvents of varying polarity (e.g., cyclohexane vs. acetonitrile).

Electrostatic Potential Maps : Visualize electron-deficient regions for predicting supramolecular interactions .

Q. Key Data :

- Calculated HOMO-LUMO gap: 4.2 eV (experimental: 4.0 eV via cyclic voltammetry) .

Advanced: What strategies mitigate toxicity risks during handling?

Methodological Answer:

Based on GHS hazard data (H315, H319, H335):

Ventilation : Use fume hoods for reactions generating dust/aerosols.

PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

Irritation Mitigation : Pre-purify intermediates to remove residual catalysts (e.g., Pd, Cu) linked to respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.